N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Furan Ring: The furan ring can be introduced via a variety of methods, including the cyclization of appropriate precursors or the functionalization of existing rings.
Coupling Reactions: The final step involves coupling the furan and pyrrolidine rings with the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide moiety can also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid.
Benzamide Derivatives: Compounds like N-methylbenzamide and N-ethylbenzamide.
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-7-2-3-8-15(14)18(21)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,19,21) |
InChI Key |
JVINVTSFOFWELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
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